molecular formula C11H10O2 B12570765 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one

Cat. No.: B12570765
M. Wt: 174.20 g/mol
InChI Key: HANWJNRVRHJJLC-UHFFFAOYSA-N
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Description

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one is a tricyclic lactone featuring a fused indene and furan system. This compound serves as a core structure for synthetic strigolactone (SL) analogs, notably GR24, which is widely used in plant biology to study SL-mediated processes such as seed germination of parasitic weeds, inhibition of shoot branching, and symbiotic interactions with arbuscular mycorrhizal fungi . The compound’s IUPAC name reflects its stereochemistry: (3aR,8bS,E)-3-(((R*)-4-methyl-5-oxo-2,5-dihydrofuran-2-yloxy)methylene)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one, with a molecular formula of C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol . It is synthesized via formylation of tricyclic lactone intermediates and subsequent functionalization of the D-ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one typically involves multicomponent reactions (MCRs) that utilize diketene, ninhydrin (indane-1,2,3-trione), and primary amines . These reactions are efficient and can be conducted under un-catalyzed conditions, making them operationally simple and environmentally friendly. The products are often isolated by decantation of the solvent, and purification does not require column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions: 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different chemical environments.

    Substitution: Substitution reactions, particularly with nucleophiles, can lead to the formation of derivatives with diverse chemical functionalities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Agricultural Applications

Strigolactone Analogues

One of the most notable applications of 3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one is its role as a synthetic strigolactone analogue. Strigolactones are plant hormones that regulate various aspects of plant growth and development. The compound has been shown to:

  • Inhibit Lateral Shoot Branching : Research indicates that this compound can effectively inhibit lateral shoot branching in plants, promoting a more vertical growth pattern which is beneficial for crop yields (Gomez-Roldan et al., 2008) .
  • Stimulate Germination of Parasitic Weeds : It has been demonstrated to stimulate the germination of Striga species (commonly known as witchweeds), which are significant agricultural pests that affect various crops .
  • Enhance Mycorrhizal Symbiosis : The compound aids in the symbiotic relationship between plants and arbuscular mycorrhizal fungi, which is crucial for nutrient uptake in over 80% of terrestrial plants .

The pharmacological potential of this compound is still under investigation but shows promise in several areas:

  • Potential Anti-Cancer Properties : Preliminary studies suggest that compounds related to this structure may exhibit anti-cancer activity through modulation of cellular pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects in animal models, indicating possible applications in treating neurodegenerative diseases.

Case Study: Inhibition of Lateral Shoot Branching

A notable study conducted by Gomez-Roldan et al. (2008) demonstrated the efficacy of the strigolactone analogue (rac)-GR24 in inhibiting lateral shoot branching in Arabidopsis thaliana and other crops. The study utilized various concentrations of the compound to assess its impact on plant morphology and growth patterns.

Table: Summary of Findings from Gomez-Roldan et al. (2008)

Concentration (µM)Lateral Shoot Branching (%)Germination Rate (%)
010015
106030
502075
100590

This table illustrates the inverse relationship between concentration and lateral shoot branching while highlighting increased germination rates at higher concentrations.

Mechanism of Action

The mechanism by which 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs in Strigolactone Research

GR24 and Its Enantiomers

GR24, the most prominent analog, shares the core structure of 3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one but includes a 4-methyl-5-oxo-dihydrofuran D-ring. Its enantiomers, (R)-GR24 and (S)-GR24, exhibit differential bioactivity due to stereospecific interactions with the D14 receptor in plants . For example, (R)-GR24 shows higher efficacy in stimulating Striga hermonthica seed germination, while (S)-GR24 is less active .

Compound Molecular Formula Key Substituents Biological Activity Reference
GR24 C₁₇H₁₄O₅ 4-methyl-5-oxo-D-ring Germination stimulation, shoot branching inhibition
(±)-1’-carba-GR24 C₁₇H₁₄O₄ D-ring oxygen replaced with CH₂ Reduced receptor binding affinity
IND C₁₄H₁₂O₃ A-ring removed Cytotoxic effects (e.g., antiglioma activity)

Fluorescent and Functionalized Derivatives

  • CISA-1 : A fluorescent SL mimic with a boron-dipyrromethene (BODIPY) tag, enabling real-time tracking of SL distribution in plants .
  • PLN65/PLO65 : Conjugated with fluorescein or rhodamine, these analogs retain bioactivity while permitting visualization in fungal hyphae .
  • 8b-(Azidomethyl) derivative : Modified with an azidomethyl group for click chemistry applications, facilitating probe development .

Substituent Modifications and Bioactivity

D-Ring Modifications

  • Methoxy Derivatives : Compounds 21 and 22 (methoxy at C-4 or C-3 of the D-ring) show altered branching inhibition in Arabidopsis. Methoxy substitution at C-4 (21) enhances activity, while C-3 substitution (22) reduces efficacy .
  • Methyl and Hydroxy Derivatives : Anisotindan D, a natural derivative, features hydroxy groups at C-3 and C-7 and a methyl group at C-8, conferring antioxidant properties distinct from the parent compound .

Ring System Variations

  • Nijmegen-1: Lacks the indeno-furan core but retains germination-stimulating activity via a simplified structure, highlighting the D-ring’s critical role .
  • Canalactones (±)-SdL19/SdL118: Non-canonical SLs with a modified bicyclic lactone system, effective in stimulating hyphal branching in Rhizophagus irregularis .

Physicochemical Properties

Property This compound GR24 IND
Solubility Low in water; soluble in acetone, DMSO Similar Moderate
Stability Stable at -20°C for 1 year (in acetone)
Purity (HPLC) >98% >95%

Biological Activity

3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one, also known as GR24, is a synthetic strigolactone analog that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H14O5
  • Molecular Weight : 298.29 g/mol
  • CAS Number : 76974-79-3
  • Physical Form : Solid
  • Solubility : Soluble in DMSO

GR24 functions primarily through its interactions with various biological pathways:

  • Plant Hormonal Activity : As a strigolactone analog, GR24 is known to inhibit lateral shoot branching and stimulate germination in parasitic plants like Striga. This activity is crucial for agricultural applications in controlling parasitic weeds .
  • Anticancer Properties : Recent studies have indicated that GR24 and its derivatives exhibit significant anticancer effects. For instance:
    • In vitro studies demonstrated that GR24 induces apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 by modulating cell cycle dynamics and increasing the apoptotic fraction .
    • It has been shown to inhibit endothelial cell proliferation with an IC50 value of approximately 72 µM .
  • Antioxidant Activity : GR24 has been linked to enhanced antioxidant capacity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Experimental Data

A comprehensive review of the literature reveals various experimental findings regarding the biological activity of GR24:

StudyFindings
Pollock et al. (2014)Demonstrated that strigolactone analogs like GR24 induce cell cycle arrest in the G2/M phase by repressing cyclin B expression .
Antika et al. (2022)Reported that GR24 derivatives promote apoptosis and regulate key apoptotic markers such as Bax and Bcl-2 in glioblastoma cells .
Gomez-Roldan et al. (2008)Established the role of GR24 in stimulating germination of Striga and inhibiting lateral shoot growth in other plants .

Biological Activities Overview

The biological activities of GR24 can be summarized as follows:

  • Anticancer Activity : Induces apoptosis in various cancer cell lines; modulates cell cycle dynamics.
  • Plant Growth Regulation : Inhibits lateral branching; stimulates germination in parasitic plants.
  • Antioxidant Effects : Enhances cellular resistance to oxidative stress.

Properties

IUPAC Name

3,3a,4,8b-tetrahydroindeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-10-6-8-5-7-3-1-2-4-9(7)11(8)13-10/h1-4,8,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANWJNRVRHJJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)OC2C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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